(alphaR,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine
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Overview
Description
(alphaR,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its two phenyl groups attached to a pyrrolidine ring, making it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde and pyrrolidine.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(alphaR,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Modified pyrrolidine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(alphaR,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its interactions with biological molecules and potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of (alphaR,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(alphaS,betaS)-alpha,beta-Diphenyl-1-pyrrolidineethanamine: The enantiomer of the compound, with different stereochemistry.
alpha,beta-Diphenyl-1-pyrrolidineethanamine: Without specific stereochemistry, used for comparison in studies.
Uniqueness
(alphaR,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it a valuable compound for research and development.
Properties
IUPAC Name |
1,2-diphenyl-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFIMXQOJYJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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